![molecular formula C21H16F4N2O3S B2408926 N-(2-fluorophenyl)-4-{[3-(trifluoromethyl)benzenesulfonamido]methyl}benzamide CAS No. 690245-25-1](/img/structure/B2408926.png)

N-(2-fluorophenyl)-4-{[3-(trifluoromethyl)benzenesulfonamido]methyl}benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

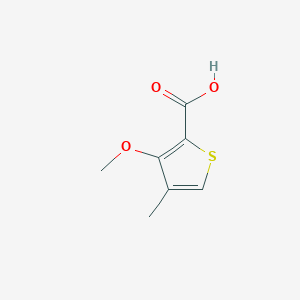

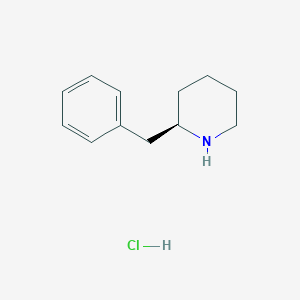

“N-(2-fluorophenyl)-4-{[3-(trifluoromethyl)benzenesulfonamido]methyl}benzamide” is a chemical compound . It’s a building block used for the synthesis of more complex pharmaceutical and biologically active compounds .

Synthesis Analysis

The synthesis of N-trifluoromethyl compounds, including “this compound”, involves the design and synthesis of novel N-Cbz- and N-Boc-N-trifluoromethyl hydroxylamine reagents by silver-mediated oxidative trifluoromethylation . These reagents have been successfully applied to the direct incorporation of a NCF3 moiety into the commonly used unsaturated substrates under photoredox catalysis .Molecular Structure Analysis

The molecular structure of “this compound” can be viewed using Java or Javascript . The IUPAC Standard InChIKey is GDAKRRAHPILODI-UHFFFAOYSA-N .Chemical Reactions Analysis

The chemical reactions involving “this compound” include the direct incorporation of a NCF3 moiety into the commonly used unsaturated substrates under photoredox catalysis . This protocol enables the efficient and regioselective C–H trifluoromethylamination of various (hetero)arenes, including complex bioactive molecules .Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 447.3 g/mol . The IUPAC Standard InChIKey is GDAKRRAHPILODI-UHFFFAOYSA-N . More detailed physical and chemical properties are not specified in the available data.Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antipathogenic Activity

Research into derivatives similar to N-(2-fluorophenyl)-4-{[3-(trifluoromethyl)benzenesulfonamido]methyl}benzamide shows significant potential in antimicrobial and antipathogenic applications. Studies demonstrate that compounds with fluorinated benzamides exhibit considerable activity against a range of bacterial and fungal pathogens. For instance, the synthesis and evaluation of certain benzamide derivatives revealed promising antimicrobial efficacy, suggesting potential for further exploration as novel anti-microbial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Material Science: Heat- and Solvent-Resistant Polymers

In the realm of material science, fluorinated benzamides have been employed in the synthesis of heat- and solvent-resistant polymers. Radical polymerization of trifluoromethyl-substituted N-phenylmaleimides, related in structure to the compound of interest, yielded polymers with exceptional resistance to organic solvents and thermal decomposition, indicating their utility in high-performance material applications (Matsumoto & Kimura, 1998).

Medicinal Chemistry: Drug Synthesis and Characterization

Fluorinated benzamides also find extensive applications in medicinal chemistry, where they serve as key intermediates or active compounds in the synthesis of drugs with anti-inflammatory, analgesic, antioxidant, anticancer, and antiviral activities. For example, novel derivatives have been synthesized and characterized, displaying significant biological activities and holding promise for the development of new therapeutic agents (Küçükgüzel et al., 2013).

Spectroscopic Applications

Fluorophores derived from benzamides, including those with fluorinated moieties, are utilized in the detection of zinc(II) ions, showcasing their potential in biochemical and environmental sensing applications. The synthesis of specific fluorophores demonstrates their strong fluorescence when bound to Zn2+, making them valuable tools for the study of intracellular zinc levels (Kimber et al., 2001).

Eigenschaften

IUPAC Name |

N-(2-fluorophenyl)-4-[[[3-(trifluoromethyl)phenyl]sulfonylamino]methyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16F4N2O3S/c22-18-6-1-2-7-19(18)27-20(28)15-10-8-14(9-11-15)13-26-31(29,30)17-5-3-4-16(12-17)21(23,24)25/h1-12,26H,13H2,(H,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QECOTJNSBXLHQK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)CNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16F4N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Chlorophenyl)methylsulfanyl]-4-methylpyrimidine](/img/structure/B2408845.png)

![9-benzyl-1-methyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2408848.png)

![4-methoxy-3-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2408851.png)

![2,6-dichloro-N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]pyridine-3-carboxamide](/img/structure/B2408855.png)

![[2-(Aminomethyl)-1,4-oxazepan-4-yl]-(5,6-dimethyl-2,3-dihydro-1-benzofuran-2-yl)methanone;hydrochloride](/img/structure/B2408860.png)